molecular formula C13H11FO2 B2945149 [2-(2-Fluorophenoxy)phenyl]methanol CAS No. 81890-62-2

[2-(2-Fluorophenoxy)phenyl]methanol

Cat. No.: B2945149
CAS No.: 81890-62-2
M. Wt: 218.227
InChI Key: OIOMPOUVFZRWNX-UHFFFAOYSA-N
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Description

[2-(2-Fluorophenoxy)phenyl]methanol is a fluorinated aromatic alcohol characterized by a benzyl alcohol moiety substituted with a 2-fluorophenoxy group at the ortho position of the phenyl ring. Its molecular formula is C₁₃H₁₁FO₂, with a molecular weight of 218.22 g/mol. Fluorine substitution is known to enhance metabolic stability and lipophilicity, which may influence its pharmacokinetic profile compared to non-fluorinated analogs .

Properties

IUPAC Name

[2-(2-fluorophenoxy)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO2/c14-11-6-2-4-8-13(11)16-12-7-3-1-5-10(12)9-15/h1-8,15H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIOMPOUVFZRWNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)OC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Fluorophenoxy)phenyl]methanol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2-fluorophenol with benzyl chloride in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

[2-(2-Fluorophenoxy)phenyl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [2-(2-Fluorophenoxy)phenyl]methanol is used as an intermediate in the synthesis of various organic compounds.

Biology

In biological research, this compound is studied for its potential as a building block in the synthesis of bioactive molecules. Fluorinated compounds often exhibit enhanced biological activity and stability, making them valuable in drug discovery and development .

Medicine

In medicine, this compound derivatives are investigated for their potential therapeutic applications. Fluorinated aromatic compounds are known to interact with biological targets in unique ways, potentially leading to the development of new pharmaceuticals .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of [2-(2-Fluorophenoxy)phenyl]methanol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The phenoxy group can participate in hydrogen bonding and π-π interactions, further influencing its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of [2-(2-Fluorophenoxy)phenyl]methanol, highlighting variations in substituents, molecular properties, and reported biological activities:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Biological Activity/Application Reference
This compound 2-fluorophenoxy at ortho position C₁₃H₁₁FO₂ 218.22 Potential anticonvulsant (inferred)
1-(2-Fluorophenyl)ethanol Ethanol chain, 2-fluorophenyl group C₈H₉FO 140.16 Organic synthesis, agricultural intermediates
[2-(2-Furyl)phenyl]methanol 2-furyl group instead of fluorophenoxy C₁₁H₁₀O₂ 174.20 No activity reported; used in synthetic chemistry
{2-[(2-Methylphenyl)methoxy]phenyl}methanol 2-methylbenzyloxy substitution C₁₅H₁₆O₂ 228.29 No activity reported; structural studies
[2-(2-Propoxyphenoxy)phenyl]methanol 2-propoxyphenoxy group C₁₆H₁₈O₃ 258.31 Unknown; explored for material science
(2-Ethoxy-5-fluorophenyl)methanol Ethoxy and 5-fluoro substitutions C₉H₁₁FO₂ 170.18 Pharmaceutical intermediate
[2-(1,1-Difluoroethyl)phenyl]methanol 1,1-difluoroethyl group C₉H₁₀F₂O 172.17 Investigational compound (no data)
5-(2-Fluorophenyl)-2-furanmethanol 2-fluorophenyl attached to furan C₁₁H₉FO₂ 200.19 No activity reported
2-(4-Phenylphenoxy)ethanol Biphenyl-4-yloxy substitution C₁₄H₁₄O₂ 214.26 Historical use in polymer chemistry

Key Observations:

Bioactivity Trends: The triazole derivative 3-amino-5-[4-chloro-2-(2-fluorophenoxy)phenyl]-4H-1,2,4-triazole (ED₅₀ = 1.4 mg/kg) demonstrates potent anticonvulsant activity, closely rivaling diazepam (ED₅₀ = 1.2 mg/kg) . Fluorine at the phenoxy position may enhance blood-brain barrier permeability compared to non-fluorinated analogs like [2-(2-Furyl)phenyl]methanol .

Substituent Effects: Phenoxy vs. Ethanol vs. Methanol Backbone: 1-(2-Fluorophenyl)ethanol, with an ethanol chain, has a lower molecular weight (140.16 g/mol) and may exhibit faster metabolic clearance compared to methanol derivatives .

Synthetic Applications: Compounds like (2-Ethoxy-5-fluorophenyl)methanol are prioritized as intermediates for synthesizing fluorinated pharmaceuticals, leveraging their stability and reactivity . [2-(2-Furyl)phenyl]methanol’s furan ring introduces conjugated π-systems, useful in materials science but may reduce metabolic stability compared to fluorinated analogs .

Biological Activity

[2-(2-Fluorophenoxy)phenyl]methanol, with the CAS number 81890-62-2, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant studies, highlighting its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H11F O
  • Molecular Weight : 220.23 g/mol

This compound features a fluorinated phenoxy group which is significant for its biological activity. The presence of the fluorine atom often enhances the lipophilicity and metabolic stability of organic compounds, making them more effective in biological systems.

Anticonvulsant Activity

Research has demonstrated that derivatives of this compound exhibit notable anticonvulsant properties. A study published in 2004 synthesized a series of 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles and assessed their anticonvulsant activities. One compound in particular showed significant efficacy in both the pentylenetetrazole (PTZ) and maximal electroshock (MES) models, indicating its potential as a therapeutic agent for seizure disorders. The mechanism appears to involve interaction with benzodiazepine receptors, although additional pathways may also be involved .

The mechanism by which this compound exerts its biological effects is not entirely elucidated but is believed to involve:

  • Receptor Modulation : Interaction with neurotransmitter receptors, particularly benzodiazepine receptors.
  • Enzymatic Inhibition : Potential inhibition of enzymes involved in neurotransmitter metabolism.

This dual-action mechanism could account for the compound's effectiveness in treating conditions like epilepsy and anxiety.

Pharmacological Studies

In various pharmacological studies, this compound has been shown to possess:

  • Sedative Effects : Indicated by reduced locomotor activity in animal models.
  • Anxiolytic Properties : Demonstrated through behavioral tests that assess anxiety levels.

These findings suggest that the compound may have broader applications beyond anticonvulsant therapy.

Table 1: Summary of Key Studies on this compound

Study ReferenceYearFocusKey Findings
2004Anticonvulsant ActivitySignificant efficacy in PTZ and MES models; mediates effects via benzodiazepine receptors.
2013Pharmacological ProfileDemonstrated sedative and anxiolytic effects; potential for treating anxiety disorders.
2020Synthesis and StabilityDiscussed the stability of fluorinated compounds; implications for drug formulation.

Recent Advances

Recent research has focused on improving the stability and bioavailability of fluorinated compounds like this compound. A study highlighted concerns regarding the degradation of fluorinated groups under physiological conditions, which could impact therapeutic efficacy . Strategies to enhance solubility and reduce degradation are critical for advancing this compound into clinical applications.

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